molecular formula C17H18O3 B1610077 1,3-Bis(benzyloxy)propan-2-one CAS No. 77356-14-0

1,3-Bis(benzyloxy)propan-2-one

Cat. No. B1610077
CAS RN: 77356-14-0
M. Wt: 270.32 g/mol
InChI Key: UDANXEQSQZYNRE-UHFFFAOYSA-N
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Scientific Research Applications

Novel Synthesis Techniques

1,3-Bis(benzyloxy)propan-2-one has been utilized in novel synthetic pathways, such as the synthesis of bis(benzoxazole) derivatives through a tandem Claisen rearrangement process. This method provides an efficient route to compounds with potential applications in fluorescent materials due to their blue fluorescence emission properties (Koyama, Yang, & Hiratani, 2000).

Catalysis and Carboxylation Reactions

Research has shown that 1,3-Bis(benzyloxy)propan-2-one plays a role in catalysis, particularly in the carboxylation of aryl- and alkenylboronic esters with CO2. This catalytic process, facilitated by rhodium(I) complexes, allows for the efficient synthesis of benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids, offering a versatile method for preparing functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Molecular Logic Systems

In another study, a novel fluorophore incorporating 1,3-Bis(benzyloxy)propan-2-one structure was developed, showing promising applications as a multiple-mode molecular logic system sensitive to pH, solvent polarity, and Hg2+ ions. The compound exhibited pH-controlled switching behavior and solvent polarity sensitivity, with a notable quenching of fluorescence by Hg2+ ions, indicating its potential use in environmental monitoring and molecular computing (Zhang, Su, Ma, & Tian, 2008).

Advanced Materials Development

Furthermore, 1,3-Bis(benzyloxy)propan-2-one has been employed in the development of advanced materials, such as novel poly(arylene ether)s containing oxadiazole and triazole units. These polymers, synthesized via "Click" chemistry, demonstrate good thermal stability and glass transition temperatures, along with potential applications in electronic and photonic devices due to their inherent properties (Rahmani & Shafiei zadeh Mahani, 2015).

Electrochromic Devices

The compound also finds use in the synthesis of electrochromic conducting polymers, where bis(2-(3,4-ethylenedioxy)thiophene)-based monomers were polymerized to form materials with low redox switching potentials. These polymers are notable for their stability in the conducting state and potential applications in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).

Future Directions

While specific future directions for 1,3-Bis(benzyloxy)propan-2-one were not found in the search results, it’s worth noting that similar compounds have shown potential in various biological applications, including antimicrobial, antioxidant, antitumor, and antiviral activities2. This suggests that 1,3-Bis(benzyloxy)propan-2-one and similar compounds could have potential for further research and development in these areas.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1,3-bis(phenylmethoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDANXEQSQZYNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464486
Record name 1,3-dibenzyloxypropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(benzyloxy)propan-2-one

CAS RN

77356-14-0
Record name 1,3-dibenzyloxypropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(benzyloxy)propan-2-one
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Synthesis routes and methods I

Procedure details

To a dichloromethane (200 ml) solution of 1,3 dibenzyloxy-2-propanol (52 g, 191 mmol), triethylamine (130 ml, 933 mmol), and dimethylsulfoxide (65 ml, 916 mmol), sulfur trioxide pyridine complex (131 g, 823 mmol) was added at 0° C. and stirred at 0° C. to room temperature for 2 hours. To the mixture, water and ethyl acetate were added. The organic layer was washed with 2N hydrochloric acid, water and an aqueous saline solution, dried over anhydrous sodium sulfate, and concentrated. As a result, the title compound (52.01 g, quantitative yield) was obtained as a brown oil.
Quantity
200 mL
Type
reactant
Reaction Step One
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52 g
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reactant
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130 mL
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65 mL
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Synthesis routes and methods II

Procedure details

A mixture of sodium hypochlorite (100 ml, 13% w/v) and saturated sodium bicarbonate (25 ml) was added in one charge to a stirred solution of 1,3-dibenzyloxy-2-propanol (10 g) and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, (TEMPO) (0.3 g) in toluene (40 ml). The biphasic mixture was stirred at 20-25° C. for 15 minutes when HPLC analysis showed reaction to be complete. The reaction mixture was stirred for a total of 25 minutes at 23° C. The reaction mixture was separated and the organic extract was washed with 5% w/v sodium thiosulfate solution (40 ml) and separated. The organic extract was washed with 1% w/v sodium chloride solution (2×25 ml). The organic extract was then concentrated in vacuo to give an oil which crystallised on standing to give 8.8 g of 1,3-dibenzyloxy-2-propanone in 88.7% yield. The NMR spectrum of the product was concordant with a reference sample.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
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Quantity
10 g
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reactant
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0 (± 1) mol
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40 mL
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Synthesis routes and methods III

Procedure details

A mixture of sulfur trioxide/pyridine complex (2.33 g, 4 equivalents) in DMSO (3 ml) and triethylamine (2.05 ml, 4 equivalents) was stirred to give a pale yellow solution. To this was added a solution of 1,3-dibenzyloxy-2-propanol (1 g) in DMSO (1 ml) over 2 minutes. (The reaction mixture was kept in a water bath). The temperature of the reaction mixture reached 30° C. After 10 minutes the water bath was removed and the reaction mixture was stirred at room temperature (ca 20-25° C.) for 3 hours. The reaction mixture was diluted with ethyl acetate (15 ml) and water (15 ml), stirred and the organic extract was separated. The organic extract was washed with 5% w/v sodium chloride (2×10 ml) and water (10 ml). The separated organic extract was concentrated in vacuo to give an oil which solidified to provide 0.75 g of 1,3-dibenzyloxy-2-propanone in 75.8% yield. An NMR spectrum of product was concordant with a reference sample.
Quantity
1 g
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reactant
Reaction Step One
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1 mL
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solvent
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2.05 mL
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reactant
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3 mL
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1,3-dibenzyloxy-2-propanol (500 g, 1.84 mol 1.0 eq.), TEMPO (5.5 g, 0.034 mol) in dichloromethane (1.25 L) was placed in a 10 L flange flask fitted with overhead stirrer. A solution of potassium bromide (48 g, 0.40 mol) in water (185 ml) was added and the reaction stirred and cooled to −10° C. A 14% aqueous NaOCl solution was diluted to 1M (2145 g diluted to 4050 ml). The pH of this solution was then adjusted to 9.5 by dissolving NaHCO3 (80 g) immediately before use. This NaOCl solution was added over 1 hour, keeping the temperature of the reaction mixture between 10-15° C. The mixture was the stirred for 60 minutes. The orange coloured organic phase was separated and the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L). The combined organics were washed with 10% aq. HCl (10.75 L) containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L). The organics were dried over MgSO4 and concentrated under reduced pressure to give the crude title compound (893 g, 90%). This compound was taken through to the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
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Quantity
185 mL
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solvent
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80 g
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 1,3-dibenzyloxy-2-propanol (500 g, 1.84 mol, 1.0 eq.), TEMPO (5.5 g, 0.034 mol) in dichloromethane (1.25 L) was placed in a 10 L flange flask fitted with overhead stirrer. A solution of potassium bromide (48 g, 0.40 mol) in water (185 ml) was added and the reaction stirred and cooled to −10° C. A 14% aqueous NaOCl solution was diluted to 1M (2145 g diluted to 4050 ml). The pH of this solution was then adjusted to 9.5 by dissolving NaHCO3 (80 g) immediately before use. This NaOCl solution was added over 1 hour, keeping the temperature of the reaction mixture between 10-15° C. The mixture was the stirred for 60 minutes. The orange coloured organic phase was separated and the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L). The combined organics were washed with 10% aq. HCl (10.75 L) containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L). The organics were dried over MgSO4 and concentrated under reduced pressure to give the crude title compound (893 g, 90%). This compound was taken through to the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
185 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
80 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(benzyloxy)propan-2-one
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